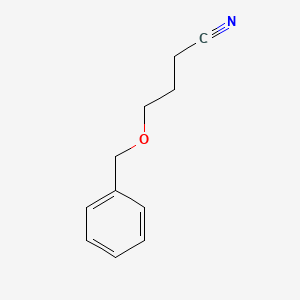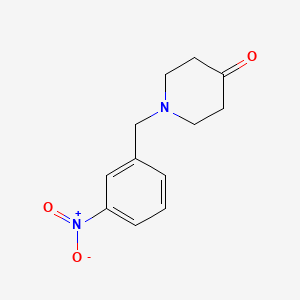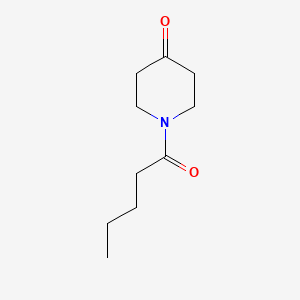
4-(Benzyloxy)butanenitrile
Descripción general
Descripción
4-(Benzyloxy)butanenitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure Identification
- Nuclear Magnetic Resonance Spectral Analysis : 4-(Benzyloxy)butanenitrile's chemical structure has been identified using nuclear magnetic resonance (NMR) spectral analysis. This involves techniques like 1H, 13C-NMR, and distortionless enhancement by polarization transfer, providing comprehensive 1H and 13C NMR spectral data (Yu Shu-lin, 2010).
Magnetic Properties and Molecular Interactions
- Antiferromagnetic Exchange Interaction : Research on related compounds has explored antiferromagnetic exchange interactions among spins placed in specific molecular configurations, contributing to our understanding of molecular magnetic properties (Fujita et al., 1996).
Bioconversion and Chemical Synthesis
- Direct Bioconversion of d-xylose to 1,2,4-butanetriol : This process, involving an engineered Escherichia coli, demonstrates the potential for producing valuable chemicals like 1,2,4-butanetriol from simple sugars. This approach could be relevant for synthesizing derivatives of 4-(Benzyloxy)butanenitrile (Valdehuesa et al., 2014).
Asymmetric Synthesis
- Synthesis of β-Hydroxy-α-Amino Acids : The asymmetric synthesis of 4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors highlights the utility of 4-(Benzyloxy)butanenitrile in the synthesis of complex amino acids (Badorrey et al., 2000).
Catalysis and Material Science
- Manganese-Catalyzed Silylmagnesiation : Studies have demonstrated that 4-benzyloxy-1-butyne, closely related to 4-(Benzyloxy)butanenitrile, reacts with PhMe2SiMgMe in the presence of MnCl2, indicating its potential in catalytic processes (Tang et al., 1997).
Liquid Crystal Synthesis
- Ferroelectric Side Chain Liquid Crystalline Polysiloxanes : Research has been conducted on synthesizing side chain polysiloxanes containing oligo(oxyethylene) spacers and derivatives of 4-(Benzyloxy)butanenitrile. These materials show promise for applications in liquid crystal displays and other optoelectronic devices (Hsiue & Chen, 1995).
Propiedades
IUPAC Name |
4-phenylmethoxybutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXIBFQKPWBUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7807400.png)

![2-(methylamino)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7807427.png)



![Methyl 1-[(4-cyanophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7807456.png)

